(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Dimethylamino Group: This step often involves the use of a dimethylamine reagent under basic conditions to introduce the dimethylamino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxyphenyl)benzofuran-3(2H)-one
- (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzyl)benzofuran-3(2H)-one
Uniqueness
What sets (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one apart from similar compounds is its specific arrangement of functional groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-22(2)11-14-15(23)7-6-13-20(24)19(28-21(13)14)9-12-8-17(26-4)18(27-5)10-16(12)25-3/h6-10,23H,11H2,1-5H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPAFPOMORMFH-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3OC)OC)OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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